1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-, also known as 1,2-dihydroxy-5-(methylsulfanyl)pent-1-en-3-one, is an organic compound with the molecular formula . This compound features a pentene backbone with a ketone functional group and two hydroxyl groups, along with a methylthio substituent. Its structure contributes to its unique chemical properties and biological activities. The compound is recognized for its role as an intermediate in various metabolic pathways, particularly in the methionine salvage pathway, which is crucial for sulfur amino acid metabolism in organisms like Caenorhabditis elegans .
These reactions are significant in synthetic organic chemistry and biological systems .
Several methods have been developed for synthesizing 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-:
The applications of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- span various fields:
Interaction studies involving 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- focus on its metabolic interactions and potential effects on other biological molecules:
Several compounds share structural similarities with 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-. A comparison highlights its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Penten-3-one | Pentene chain with a ketone | Contains both hydroxyl and methylthio groups |
Dimethyl Trisulfide | Contains sulfur but lacks hydroxyl groups | Primarily known for aroma properties |
Methionine | Amino acid with a thioether group | Fundamental role in protein synthesis |
2-Hydroxy-4-methylthiobutanoic acid | Similar thioether but different backbone | Lacks double bond and additional functional groups |
This table illustrates how 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- stands out due to its specific functional groups and structural characteristics that contribute to its distinct biological roles and applications .
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-, commonly known as acireductone, possesses the molecular formula C₆H₁₀O₃S with a molecular weight of 162.21 grams per mole [1] [2]. The compound features a pentenone backbone containing hydroxyl groups at positions 1 and 2, a ketone functional group at position 3, and a methylthio substituent at position 5 [1] [3]. The structure exhibits an enol-ketone system that creates a planar geometry facilitating metal ion coordination and enzymatic interactions [2].
The compound exists predominantly in the Z-configuration, as indicated by its International Union of Pure and Applied Chemistry name (1Z)-1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one [1] [4]. This stereochemical arrangement is stabilized through intramolecular hydrogen bonding between the hydroxyl group at carbon 1 and the ketone group at carbon 3 [2]. The Z-configuration enhances the compound's reactivity toward dioxygen in enzymatic systems compared to alternative stereochemical arrangements [2].
Table 1: Molecular Properties of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)-
Property | Value |
---|---|
Chemical Abstract Service Number | 746507-19-7 [1] |
Molecular Formula | C₆H₁₀O₃S [1] |
Molecular Weight | 162.21 g/mol [1] |
International Union of Pure and Applied Chemistry Name | (1Z)-1,2-dihydroxy-5-methylsulfanylpent-1-en-3-one [1] |
Simplified Molecular Input Line Entry System | CSCCC(=O)/C(=C/O)/O [1] |
International Chemical Identifier Key | CILXJJLQPTUUSS-XQRVVYSFSA-N [1] |
Monoisotopic Mass | 162.035064876 Da [3] |
The structural features include an alpha-branched alpha,beta-unsaturated ketone system, where the enol group is conjugated with the ketone functionality [3] [11]. This conjugation contributes to the compound's electron-rich character and influences its chemical reactivity patterns [11]. The methylthio group at position 5 provides additional stabilization and participates in specific molecular recognition processes within biological systems [1] [3].
The compound demonstrates conformational flexibility, with the ability to adopt different spatial arrangements around the carbon-sulfur bond [2]. Quantum mechanical calculations suggest that the Z-configuration represents the most thermodynamically stable form under physiological conditions, with the enolate form being favored over the keto tautomer at neutral pH [10].
The spectroscopic characterization of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- reveals distinct signatures corresponding to its unique structural features [15] [16]. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular framework and dynamic behavior in solution [15] [16].
In nuclear magnetic resonance studies of related enol-ketone systems, the enolic form typically exhibits characteristic chemical shifts that reflect the electron density distribution around the conjugated system [19]. The methylthio group contributes distinctive signals in both proton and carbon-13 nuclear magnetic resonance spectra, with the methyl protons appearing as a singlet due to the sulfur atom's influence on the electronic environment [19].
The infrared spectroscopic profile of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- displays characteristic absorption bands corresponding to its functional groups [17]. The carbonyl stretching frequency appears in the region typical for alpha,beta-unsaturated ketones, generally observed between 1660-1690 reciprocal centimeters due to conjugation effects [17]. The hydroxyl groups contribute broad absorption bands in the 3200-3600 reciprocal centimeters region, with potential hydrogen bonding interactions affecting the exact peak positions [17].
Table 2: Characteristic Spectroscopic Features
Spectroscopic Method | Region/Mass-to-Charge Ratio | Assignment |
---|---|---|
Infrared Spectroscopy | 1660-1690 cm⁻¹ | Carbonyl stretch (conjugated) [17] |
Infrared Spectroscopy | 3200-3600 cm⁻¹ | Hydroxyl stretch [17] |
Mass Spectrometry | 163.04 m/z | [M+H]⁺ adduct [8] |
Mass Spectrometry | 185.02 m/z | [M+Na]⁺ adduct [8] |
Mass Spectrometry | 161.03 m/z | [M-H]⁻ deprotonated ion [8] |
Mass spectrometric analysis reveals the compound's molecular ion peak at mass-to-charge ratio 162, consistent with its molecular formula [8] [18]. Fragmentation patterns in tandem mass spectrometry experiments provide structural information, with characteristic loss of the methylthio group and subsequent rearrangements [18]. Collision-induced dissociation studies demonstrate the compound's tendency to fragment at the carbon-sulfur bond, producing ions corresponding to the loss of 47 mass units (methylthio radical) [18].
The compound exhibits characteristic collision cross section values in ion mobility spectrometry, with predicted values ranging from 131.6 to 170.9 square angstroms depending on the ionization mode and adduct formation [8]. These measurements provide additional structural confirmation and aid in the compound's identification in complex mixtures [8].
Electron paramagnetic resonance spectroscopy studies of metal-bound forms reveal hyperfine interactions when the compound coordinates to paramagnetic metal centers [10] [15]. These interactions provide insights into the binding geometry and electronic structure of the metal-substrate complexes [10] [15].
Computational chemistry investigations of 1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- have employed various theoretical approaches to elucidate its electronic structure, conformational preferences, and reactivity patterns [10] [24]. Density functional theory calculations using the B3LYP exchange-correlation functional with appropriate basis sets have provided detailed insights into the compound's molecular properties [10].
Quantum mechanics/molecular mechanics simulations have been particularly valuable for understanding the compound's behavior in enzymatic environments [10] [24]. These calculations reveal that the substrate preferentially adopts a bidentate coordination mode when binding to metal centers, with the oxygen atoms at positions 1 and 3 serving as primary coordination sites [10] [23]. The binding process involves displacement of water molecules or histidine residues from the metal coordination sphere [10] [23].
Table 3: Computational Analysis Results
Calculation Type | Method/Basis Set | Property | Value |
---|---|---|---|
Density Functional Theory | B3LYP/cc-pVTZ | Binding Energy | -45.2 kcal/mol [10] |
Quantum Mechanics/Molecular Mechanics | ONIOM | Vibrational Frequency | 50-380 cm⁻¹ [10] |
Density Functional Theory | B3LYP/lacv3p+ | Electrostatic Potential | -0.82 to +0.65 V [10] |
Molecular Dynamics | Amber ff03 | Conformational Flexibility | 15.3° dihedral variation [10] |
Mössbauer spectroscopic data interpreted with density functional theory calculations support bidentate substrate binding to iron centers, with concomitant dissociation of histidine ligands [10] [24]. The computational models successfully reproduce experimental vibrational spectra, validating the proposed binding geometries [10]. Frequency calculations reveal characteristic modes associated with metal-substrate interactions, particularly in the 50-380 reciprocal centimeters region [10].
Electronic structure analysis demonstrates that the compound exists as a dianion at physiological pH, with the enolate form being significantly more stable than the neutral keto tautomer [10] [23]. The electron density distribution shows substantial delocalization across the conjugated enol-ketone system, contributing to the compound's ability to stabilize various oxidation states during enzymatic transformations [10].
Potential energy surface calculations have mapped the conformational landscape of the molecule, identifying stable conformers and transition states for interconversion processes [26]. These studies reveal that rotation around the carbon-carbon bonds requires relatively low activation energies, allowing for conformational flexibility that facilitates substrate recognition and binding [26].
Reaction mechanism studies using quantum mechanics/molecular mechanics approaches have elucidated the pathways for oxidative cleavage reactions [10] [24]. The calculations suggest that metal ion identity critically influences the reaction coordinate, with iron-containing systems promoting oxygen-oxygen bond homolysis while other metals favor alternative mechanistic pathways [10] [24]. These computational insights have been instrumental in understanding the dual reactivity patterns observed experimentally [10] [24].
1-Penten-3-one, 1,2-dihydroxy-5-(methylthio)- represents a critical intermediate compound in sulfur amino acid metabolism, functioning within the universally conserved methionine salvage pathway. This enolate compound, characterized by its unique structural arrangement of hydroxyl groups, ketone functionality, and methylthio substituent, serves as a pivotal metabolic intermediate that facilitates the recycling of sulfur-containing molecules essential for cellular homeostasis. The compound's biosynthesis occurs through a carefully orchestrated series of enzymatic transformations that convert methylthioadenosine byproducts into regenerated methionine, ensuring efficient utilization of cellular sulfur resources.
The metabolic significance of this compound extends beyond simple intermediary metabolism, as its formation and subsequent conversion represent key regulatory points in cellular sulfur homeostasis. Research has demonstrated that the enzymatic pathways responsible for its biosynthesis exhibit remarkable conservation across diverse biological systems, from bacterial species to mammalian cells, underscoring the fundamental importance of these metabolic processes in maintaining cellular function and survival [1] [2] [3].
The methionine salvage pathway, also known as the 5'-methylthioadenosine cycle, represents one of the most highly conserved metabolic pathways across all domains of life [1] [2] [3]. This pathway functions to recycle the sulfur moiety from 5'-methylthioadenosine, a metabolic byproduct generated during polyamine biosynthesis and the synthesis of the plant hormone ethylene [3] [4]. The critical importance of this pathway stems from the metabolic cost associated with methionine synthesis, which requires substantial energy expenditure through the consumption of three phosphate bonds during S-adenosylmethionine formation [2].
The methionine salvage pathway operates through a series of seven distinct enzymatic steps, each catalyzed by specific enzymes that exhibit varying degrees of substrate specificity and cofactor requirements [1] [5] [4]. The pathway begins with the conversion of 5'-methylthioadenosine to 5'-methylthioribose-1-phosphate, either through direct action of methylthioadenosine phosphorylase or through the combined activities of methylthioadenosine nucleosidase and 5'-methylthioribose kinase [5] [3]. Subsequent enzymatic transformations progressively modify the ribose backbone while preserving the methylthio group, ultimately generating the acireductone intermediate 1,2-dihydroxy-3-keto-5-methylthiopentene [5] [6].
Research has established that the methionine salvage pathway exhibits remarkable metabolic efficiency, with the initial enzymes displaying high substrate affinities designed for rapid removal of potentially toxic methylthioadenosine accumulation [3]. The pathway's universal distribution across organisms suggests its evolutionary antiquity and fundamental importance in cellular metabolism. Studies in Saccharomyces cerevisiae have identified all necessary genes encoding pathway enzymes, including the enolase-phosphatase and acireductone dioxygenase activities essential for generating 1-penten-3-one, 1,2-dihydroxy-5-(methylthio)- [1].
The regulatory mechanisms governing methionine salvage pathway activity respond directly to cellular sulfur availability and participate in controlling polyamine synthesis rates [3]. This regulatory integration ensures that sulfur resources are efficiently allocated between methionine regeneration and other essential cellular processes. The pathway's irreversible nature, established through formation and hydrolysis of specific metabolic intermediates, prevents futile cycling and ensures net methionine recovery [4].
Experimental evidence from multiple model systems has demonstrated the pathway's essential role in maintaining cellular viability under conditions of methionine limitation or elevated methylthioadenosine production [1] [7] [3]. Genetic disruption of individual pathway enzymes results in methylthioadenosine accumulation and impaired growth, confirming the functional significance of each enzymatic step in overall pathway operation [1].
The enzymatic generation of 1-penten-3-one, 1,2-dihydroxy-5-(methylthio)- occurs through the catalytic action of enolase-phosphatase E1, a bifunctional enzyme that represents a remarkable example of catalytic efficiency in metabolic pathway organization [8] [9] [5]. This enzyme, encoded by the ENOPH1 gene in humans and designated as MASA in some organisms, catalyzes two sequential reactions that convert 2,3-diketo-5-methylthiopentyl-1-phosphate directly into the target acireductone compound [8] [9].
The enzymatic mechanism of E1 enolase-phosphatase involves initial enolization of the diketo substrate to form 2-hydroxy-3-keto-5-methylthiopentenyl-1-phosphate as an intermediate, followed by phosphatase-mediated dephosphorylation to yield 1,2-dihydroxy-3-keto-5-methylthiopentene [8] [9] [5]. This bifunctional approach represents an evolutionary optimization that eliminates the need for separate enolase and phosphatase enzymes while ensuring efficient substrate channeling between catalytic sites [5].
Structural studies have revealed that E1 enolase-phosphatase adopts a characteristic fold that accommodates both enzymatic activities within a single polypeptide chain of 261 amino acid residues [8]. The enzyme exhibits strict magnesium ion dependence for both catalytic functions, with the metal cofactor serving essential roles in substrate binding and catalytic mechanism [8] [9]. Crystal structure analysis has provided detailed insights into the enzyme's active site architecture and substrate binding mode, revealing how the enzyme achieves specificity for methylthio-containing substrates [9].
Kinetic characterization of E1 enolase-phosphatase has demonstrated that the enzyme operates through a sequential mechanism where substrate binding precedes product release [9]. The enzyme's molecular weight of approximately 28,932 daltons and theoretical isoelectric point of 4.778 reflect its biochemical properties and cellular localization requirements [8]. Expression studies indicate that the enzyme is constitutively expressed as part of methionine salvage pathway regulation, ensuring adequate capacity for acireductone formation under varying metabolic conditions [8].
The evolutionary significance of E1 enolase-phosphatase is highlighted by its conservation across diverse organisms and its relationship to other metabolic enzymes [5]. In some bacterial species, the enolase and phosphatase functions are carried out by separate enzymes, while in other organisms like Tetrahymena, fusion proteins combine multiple pathway activities [5]. This variability in enzyme organization demonstrates the evolutionary plasticity of metabolic pathway architecture while maintaining essential catalytic functions.
Experimental studies using yeast deletion strains have confirmed the functional importance of E1 enolase-phosphatase activity in methionine salvage pathway operation [5]. Complementation studies demonstrate that expression of functional enolase-phosphatase activity can restore growth in strains deficient in native pathway enzymes, confirming the enzyme's essential role in cellular metabolism [5].
Acireductone dioxygenase represents one of the most remarkable enzymes in biological systems due to its unique ability to catalyze two entirely different chemical reactions with the same substrate, depending solely on the identity of the divalent metal ion present in the active site [10] [11] [12]. This metal-dependent dual chemistry makes acireductone dioxygenase a fascinating example of how metal cofactors can fundamentally alter enzymatic reaction pathways and substrate specificity [10] [11].
The substrate specificity of acireductone dioxygenase centers on its interaction with 1,2-dihydroxy-3-keto-5-methylthiopentene, which binds to the enzyme active site through a bidentate coordination mode involving oxygen atoms at positions 1 and 3 of the substrate molecule [10] [11]. This binding mode is consistent across different metal cofactors, but the subsequent reaction pathways diverge dramatically based on the chemical properties of the bound metal ion [11] [12].
When iron(II) occupies the active site, acireductone dioxygenase catalyzes the on-pathway reaction that produces 4-methylthio-2-oxobutanoate and formate through selective cleavage of the C1-C2 bond [10] [11] [12]. This reaction pathway is essential for methionine regeneration and represents the physiologically relevant function of the enzyme in methionine salvage [10] [11]. The iron-dependent reaction mechanism involves metal-mediated activation of molecular oxygen and subsequent oxidative cleavage of specific carbon-carbon bonds within the substrate [11].
In contrast, when nickel(II) is bound in the active site, acireductone dioxygenase catalyzes an off-pathway reaction that generates 3-methylthiopropionic acid, carbon monoxide, and formate through cleavage of both C1-C2 and C2-C3 bonds [10] [11] [12]. This alternative reaction pathway produces carbon monoxide, which has been identified as an anti-apoptotic signaling molecule in mammalian cells, suggesting potential regulatory functions beyond methionine salvage [10] [11].
The metal specificity of acireductone dioxygenase extends beyond iron and nickel to include cobalt(II) and manganese(II), both of which support the off-pathway reaction similar to nickel [10] [13] [12]. However, zinc(II) and copper(II) do not support any catalytic activity, indicating specific requirements for metal ion properties in enzymatic function [12]. The redox activity of the metal cofactor appears to be a critical determinant of reaction pathway selection, with iron's ability to undergo redox cycling enabling the unique on-pathway chemistry [11].
Spectroscopic studies have provided detailed insights into the metal-substrate interactions that govern acireductone dioxygenase specificity [11]. Extended X-ray absorption fine structure analysis has revealed that substrate binding triggers conformational changes in the enzyme's metal coordination sphere, with one histidine ligand potentially dissociating from the metal to accommodate substrate binding [11]. This conformational flexibility is essential for proper substrate positioning and oxygen activation [11].
The physiological significance of acireductone dioxygenase's dual metal specificity remains an active area of research [10] [11] [14]. While the iron-dependent reaction is clearly essential for methionine salvage, the biological relevance of the nickel-dependent reaction is less certain [10] [11]. Some studies suggest that the off-pathway reaction may function as a metabolic shunt under specific cellular conditions or may play roles in carbon monoxide signaling pathways [10] [11].
Comparative studies across different organisms have revealed that acireductone dioxygenase activity is conserved from bacteria to mammals, with both prokaryotic and eukaryotic enzymes exhibiting metal-dependent dual chemistry [10] [11] [14]. This conservation suggests that the dual metal specificity may confer selective advantages in diverse biological contexts, though the specific physiological roles remain to be fully elucidated [11].
The comprehensive analysis of 1-penten-3-one, 1,2-dihydroxy-5-(methylthio)- biosynthesis and metabolic context reveals a complex network of enzymatic transformations that are essential for cellular sulfur homeostasis. The chemical properties data demonstrate the compound's unique structural characteristics, including its molecular formula C₆H₁₀O₃S, molecular weight of 162.21 g/mol, and distinctive Z-configuration that stabilizes the enol-ketone system through intramolecular hydrogen bonding [15]. The compound's sensitivity to oxidative degradation, with a half-life of less than one hour in aqueous solution at neutral pH, highlights the importance of rapid enzymatic processing in biological systems [15].
The methionine salvage pathway enzymatic steps reveal a seven-step process that efficiently converts 5'-methylthioadenosine to regenerated methionine through carefully orchestrated enzymatic transformations [1] [5] [3]. Each step requires specific cofactors and exhibits distinct organism-dependent variations, reflecting the evolutionary adaptability of this essential metabolic pathway [5]. The pathway's universal distribution across biological systems underscores its fundamental importance in cellular metabolism and sulfur resource management [2] [3].
The enolase-phosphatase E1 enzyme characteristics demonstrate remarkable catalytic efficiency through bifunctional enzyme architecture that combines enolase and phosphatase activities within a single 261-residue polypeptide [8] [9]. The enzyme's strict magnesium dependence and sequential reaction mechanism enable efficient conversion of diketo substrates to acireductone intermediates [8] [9]. The enzyme's chromosomal location at 4q21.22 and theoretical isoelectric point of 4.778 reflect its cellular localization and biochemical properties [8].
The acireductone dioxygenase metal specificity data reveal the enzyme's unique ability to catalyze different reactions based on metal cofactor identity [10] [11] [12]. Iron(II) supports the physiologically relevant on-pathway reaction producing 4-methylthio-2-oxobutanoate, while nickel(II), cobalt(II), and manganese(II) support off-pathway reactions generating carbon monoxide [10] [11] [12]. The enzyme's substrate binding through bidentate coordination and its conservation across organisms highlight its evolutionary significance and metabolic importance [11] [12].
The detailed analysis of 1-penten-3-one, 1,2-dihydroxy-5-(methylthio)- biosynthesis reveals sophisticated metabolic machinery that ensures efficient sulfur utilization and methionine regeneration [1] [2] [3]. The compound's formation through E1 enolase-phosphatase represents a critical control point in methionine salvage, where bifunctional enzyme architecture enables rapid substrate conversion while minimizing metabolic intermediate accumulation [8] [9] [5].
The acireductone dioxygenase reactions that consume this compound demonstrate remarkable chemical versatility through metal-dependent pathway selection [10] [11] [12]. The enzyme's ability to function with different metal cofactors while maintaining substrate specificity illustrates sophisticated evolutionary adaptation to varying cellular metal availability and metabolic requirements [11] [12]. The physiological significance of the dual reaction pathways continues to be investigated, with implications for both methionine metabolism and cellular signaling processes [10] [11].
The comprehensive biochemical characterization of these enzymatic systems provides essential insights into sulfur amino acid metabolism and identifies potential targets for therapeutic intervention [1] [3]. The pathway's conservation across organisms and its essential role in cellular viability make it an attractive target for antimicrobial drug development, particularly given the organism-specific variations in enzyme architecture and cofactor requirements [5] [3].